![molecular formula C19H22N6O2 B12367742 N-methyl-N-[3-methyl-3-[6-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl]oxycyclobutyl]prop-2-enamide](/img/structure/B12367742.png)
N-methyl-N-[3-methyl-3-[6-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl]oxycyclobutyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BIIB129 is a structurally distinct and brain-penetrant targeted covalent inhibitor of Bruton’s tyrosine kinase (BTK). It has shown efficacy in preclinical models of multiple sclerosis, a chronic disease characterized by inflammation-driven neuronal loss, axonal injury, and demyelination . Bruton’s tyrosine kinase is a nonreceptor tyrosine kinase involved in the regulation, migration, and functional activation of B cells and myeloid cells in the central nervous system, which are central to the pathology contributing to disease progression in multiple sclerosis patients .
Méthodes De Préparation
The synthesis of BIIB129 involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups that confer its unique properties. The synthetic route includes the use of various reagents and catalysts under controlled conditions to ensure the desired chemical transformations. Industrial production methods focus on optimizing these synthetic routes to achieve high yield and purity while minimizing the use of hazardous reagents and waste generation .
Analyse Des Réactions Chimiques
BIIB129 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and temperature control. The major products formed from these reactions are intermediates that are further processed to yield the final compound .
Applications De Recherche Scientifique
BIIB129 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of Bruton’s tyrosine kinase in various biochemical pathways.
Biology: It helps in understanding the molecular mechanisms underlying B cell and myeloid cell functions in the central nervous system.
Medicine: BIIB129 is being developed as a potential therapeutic agent for multiple sclerosis due to its ability to modulate immune responses and reduce neuroinflammation.
Mécanisme D'action
BIIB129 exerts its effects by covalently binding to the active site of Bruton’s tyrosine kinase, thereby inhibiting its activity. This inhibition prevents the phosphorylation of downstream signaling molecules involved in B cell and myeloid cell activation and migration. The molecular targets and pathways involved include the B cell receptor signaling pathway and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway .
Comparaison Avec Des Composés Similaires
BIIB129 is unique due to its high kinome selectivity and brain-penetrant properties. Similar compounds include:
Ibrutinib: Another Bruton’s tyrosine kinase inhibitor used in the treatment of B cell malignancies.
Acalabrutinib: A selective Bruton’s tyrosine kinase inhibitor with fewer off-target effects compared to ibrutinib.
Zanubrutinib: A next-generation Bruton’s tyrosine kinase inhibitor with improved pharmacokinetic properties.
BIIB129 stands out due to its unprecedented binding mode and efficacy in preclinical models of multiple sclerosis .
Propriétés
Formule moléculaire |
C19H22N6O2 |
|---|---|
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
N-methyl-N-[3-methyl-3-[6-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl]oxycyclobutyl]prop-2-enamide |
InChI |
InChI=1S/C19H22N6O2/c1-5-17(26)24(4)14-8-19(2,9-14)27-18-16-6-7-20-25(16)12-15(22-18)13-10-21-23(3)11-13/h5-7,10-12,14H,1,8-9H2,2-4H3 |
Clé InChI |
WBFSPPPOPIJCLF-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C1)N(C)C(=O)C=C)OC2=NC(=CN3C2=CC=N3)C4=CN(N=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



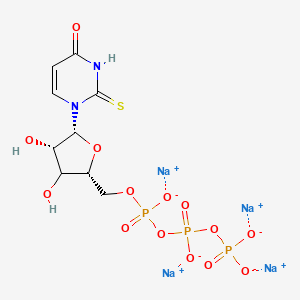
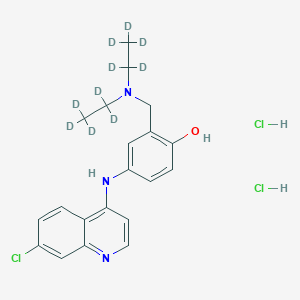


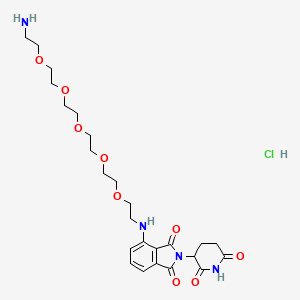
![[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-7-formyloxy-17-[(2R)-5-[[(2S)-1-hydroxy-3-methylbutan-2-yl]amino]-5-oxopentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] formate](/img/structure/B12367696.png)
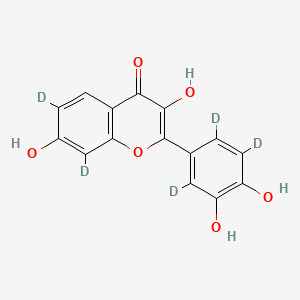
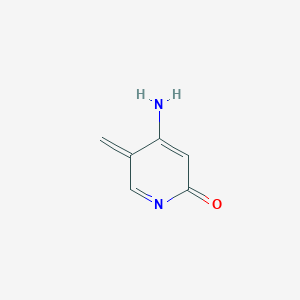
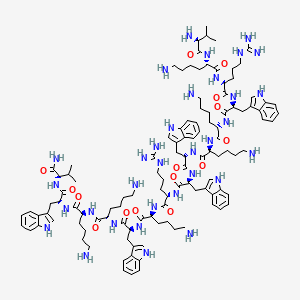
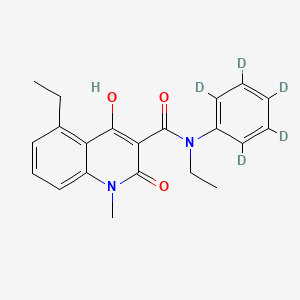
![(5S)-14-[(1S)-1-aminoethyl]-5-ethyl-19,19-difluoro-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12367732.png)

![1'-[2-hydroxy-2-(6-methyl-1H-indol-3-yl)ethyl]spiro[3,4-dihydrobenzo[h]chromene-2,4'-piperidine]-4-ol](/img/structure/B12367747.png)
